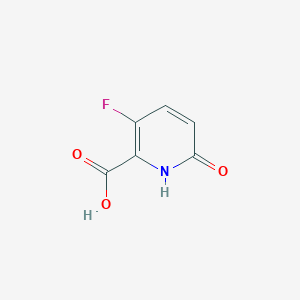

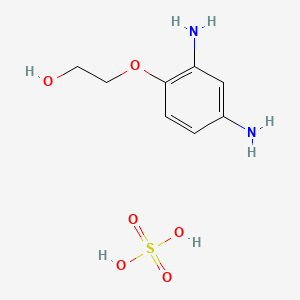

3-Fluoro-6-hydroxypicolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-6-hydroxypicolinic acid is a compound that can be inferred to have relevance in the field of medicinal chemistry and drug design, although it is not directly mentioned in the provided papers. The papers discuss various fluoro-substituted compounds and their interactions with biological systems or their structural characteristics. For instance, fluoroquinolones are a class of compounds that have been studied for their potential as inhibitors of enzymes such as the influenza A endonuclease , and for their photochemical properties in the context of photonucleophilic aromatic substitution . Additionally, fluoro-substituted pyridines have been explored for their affinity towards nicotinic acetylcholine receptors , and the crystal structure of a related compound, 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate, has been determined, revealing interesting hydrogen bonding interactions .

Synthesis Analysis

The synthesis of fluoro-substituted compounds is a topic of interest in the field of medicinal chemistry. The papers describe the synthesis of various fluoro-substituted compounds, such as the monobrominated 3-hydroxyquinolin(1H)-2-ones derivatives, which were further modified through Suzuki-coupling to introduce a p-fluorophenyl group . Another study involved the synthesis of a high-affinity nicotinic acetylcholine receptor ligand through a two-step procedure from a nitro precursor, which included a nucleophilic heteroaromatic substitution to introduce a fluorine-18 isotope . These methods highlight the importance of fluorine in drug design and the complexity of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of fluoro-substituted compounds plays a crucial role in their biological activity. The crystal structure of 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one complexed with influenza endonuclease revealed that the molecule chelates to two metal ions at the active site of the enzyme, which is indicative of its inhibitory potential . Similarly, the crystal structure of a related compound showed a robust hydrogen bonding network, contributing to a three-dimensional architecture that could be relevant for understanding the interactions of 3-Fluoro-6-hydroxypicolinic acid with biological targets .

Chemical Reactions Analysis

The chemical reactivity of fluoro-substituted compounds under various conditions is another area of interest. One study provided insights into the photochemical behavior of 6-fluoroquinolones, where the excited triplet state of the compound reacts with hydroxide anions, leading to a photonucleophilic aromatic substitution and the release of fluoride . This type of reaction is significant for understanding the stability and transformation of fluoro-substituted compounds under light exposure.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted compounds are determined by their molecular structure and are essential for their function as pharmaceutical agents. For example, the binding affinity of a fluoro-substituted pyridine to nicotinic acetylcholine receptors was characterized by a very low Kd value, indicating a high affinity, which is a desirable property for a radioligand in imaging studies . The hydrogen bonding patterns observed in the crystal structures of these compounds also suggest specific solubility and stability characteristics that are important for drug formulation .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Structure Analysis

- Ammonolysis of Hydroxypicolinic Acids : Ammonolysis of 3-hydroxy-6-methylpicolinic acid has been studied, showing the formation of 3-hydroxypicolinamide, which is relevant for understanding the chemical behavior of related compounds like 3-Fluoro-6-hydroxypicolinic acid (Moore, Kirk, & Newmark, 1979).

Molecular Interactions and Stability

- Study of Hydroxypicolinic Acids in Chelation and Molecular Interactions : Research on hydroxypicolinic acids, including 3-Fluoro-6-hydroxypicolinic acid, shows their behavior in proton-related reactions and chelation with metals, relevant for applications in coordination chemistry and materials science (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).

Luminescent Materials Development

- Lanthanide Luminescent Materials : The creation of lanthanide complexes using 3-hydroxypicolinic acid, including the potential application of 3-Fluoro-6-hydroxypicolinic acid, has been explored for developing new luminescent materials, particularly in the context of silica nanoparticles (Soares-Santos et al., 2003).

Medicinal Chemistry

- Synthesis and Antifungal Activity : The synthesis and antifungal activities of fluoro-quinazoline derivatives, which could be structurally related to 3-Fluoro-6-hydroxypicolinic acid, have been investigated, contributing to understanding the potential medical applications of such compounds (Xu et al., 2007).

Biosynthetic Pathways

- Understanding Biosynthetic Pathways : Studies have been conducted to understand the biosynthesis of 3-hydroxypicolinic acid, which can provide insights into the biosynthesis and applications of structurally similar compounds like 3-Fluoro-6-hydroxypicolinic acid in natural systems and synthetic biology (Xie & Ju, 2013).

Laser Desorption Mass Spectrometry

- Application in Mass Spectrometry : 3-Aminopicolinic acid, closely related to 3-Fluoro-6-hydroxypicolinic acid, has been utilized as a matrix for laser desorption mass spectrometry, indicating potential applications of 3-Fluoro-6-hydroxypicolinic acid in analytical chemistry (Taranenko et al., 1994).

Eigenschaften

IUPAC Name |

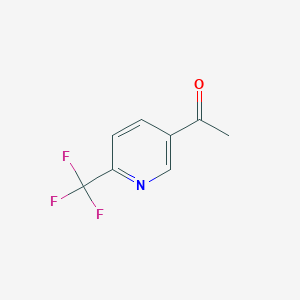

3-fluoro-6-oxo-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-2H,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYZLTZNQIKHRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620244 |

Source

|

| Record name | 3-Fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-6-hydroxypicolinic acid | |

CAS RN |

604774-05-2 |

Source

|

| Record name | 3-Fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)